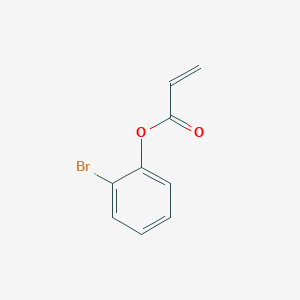

2-Bromophenyl prop-2-enoate

Description

2-Bromophenyl prop-2-enoate is an acrylate ester characterized by a 2-bromophenyl group attached to the prop-2-enoate (acrylate) moiety. Its structure comprises a vinyl group (CH₂=CH–) linked to a carbonyl group (C=O) and an ester oxygen bonded to the 2-bromophenyl ring. The bromine substituent at the ortho position introduces steric and electronic effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding or π-π stacking in crystalline states .

Properties

CAS No. |

139601-97-1 |

|---|---|

Molecular Formula |

C9H7BrO2 |

Molecular Weight |

227.05 g/mol |

IUPAC Name |

(2-bromophenyl) prop-2-enoate |

InChI |

InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2 |

InChI Key |

VNYTWDAWZSFABS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl prop-2-enoate typically involves the esterification of 2-bromophenol with acrylic acid or its derivatives. One common method is the reaction of 2-bromophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2-Bromophenyl prop-2-enoate can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenyl prop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of azides or thiocyanates.

Addition: Formation of dibromo or bromo-hydroxy derivatives.

Oxidation: Formation of 2-bromophenyl acetic acid.

Reduction: Formation of 2-bromophenyl ethanol.

Scientific Research Applications

2-Bromophenyl prop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the double bond in the prop-2-enoate moiety allow the compound to participate in various chemical reactions, which can modulate biological pathways. For example, it can inhibit enzymes by forming covalent bonds with active site residues or act as a ligand for receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-bromophenyl prop-2-enoate with structurally related acrylate esters, focusing on substituent effects, molecular properties, and applications.

Alkyl Acrylates

Alkyl acrylates, such as methyl acrylate (CAS 96-33-3) and decyl prop-2-enoate (CAS 2156-96-9), differ in ester chain length, impacting physical properties and applications:

- Methyl acrylate (C₄H₆O₂, MW 86.09) is a volatile, short-chain ester widely used in polymer production (e.g., adhesives, coatings) due to its high reactivity in radical polymerization .

- Decyl prop-2-enoate (C₁₃H₂₄O₂, MW 212.33) features a long hydrophobic alkyl chain, enhancing solubility in nonpolar solvents and utility in hydrophobic polymer matrices .

Key Difference: The aromatic 2-bromophenyl group in 2-bromophenyl prop-2-enoate increases molecular rigidity and melting point compared to flexible alkyl esters, making it less volatile but more prone to π-π interactions in solid-state structures.

Substituted Aryl Acrylates

Variations in aryl substituents significantly alter electronic and steric profiles:

- Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate (C₁₂H₁₄BrNO₂, MW 284.15): The dimethylamino group introduces electron-donating character, which may stabilize carbocation intermediates in certain reactions, contrasting with the electron-deficient 2-bromophenyl derivative .

Halogenated and Perfluorinated Analogues

Halogenation patterns influence electronic properties and stability:

- 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid (C₁₀H₇BrO₃): The ketone group adjacent to the acrylate moiety increases electrophilicity, enabling cyclization reactions to form heterocyclic compounds, as demonstrated in the synthesis of nicotinate derivatives .

- Perfluorinated acrylates (e.g., CAS 67906-40-5): Fluorinated alkyl chains impart extreme chemical inertness and thermal stability, suited for high-performance coatings, unlike the more reactive brominated aryl esters .

Key Difference: Bromine in 2-bromophenyl prop-2-enoate offers a balance of moderate electron-withdrawing effects and opportunities for further functionalization (e.g., Suzuki coupling), whereas perfluorinated compounds prioritize stability over reactivity.

Data Table: Comparative Analysis of Acrylate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.